molecular formula C20H25N3O2 B2370548 N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380060-63-7

N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2370548
CAS RN: 2380060-63-7
M. Wt: 339.439
InChI Key: PBHHOXFDFVXPQU-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide, also known as MP-10, is a novel compound that has been widely studied in the field of medicinal chemistry. MP-10 is a piperidine derivative that has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In

Mechanism of Action

The exact mechanism of action of N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In animal models of inflammation, this compound has been shown to reduce inflammation and tissue damage. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

For the study of N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide include the development of this compound derivatives with improved solubility and bioavailability, the study of this compound in combination with other drugs, and the study of this compound in clinical trials for various diseases.

Synthesis Methods

The synthesis of N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 6-methyl-2-pyridinemethanol in the presence of triethylamine. The resulting product is then treated with piperidine-1-carboxamide to yield the final compound, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale synthesis.

Scientific Research Applications

N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its anti-inflammatory properties, with promising results in animal models of arthritis and colitis. In addition, this compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-6-3-9-18(12-15)22-20(24)23-11-5-8-17(13-23)14-25-19-10-4-7-16(2)21-19/h3-4,6-7,9-10,12,17H,5,8,11,13-14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHHOXFDFVXPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)COC3=CC=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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